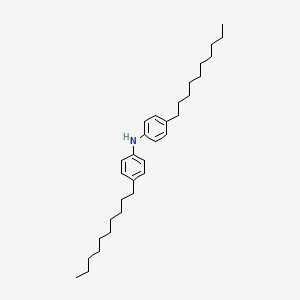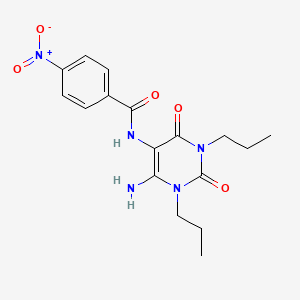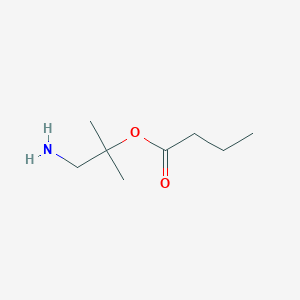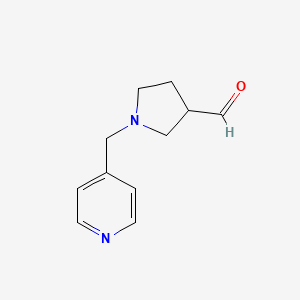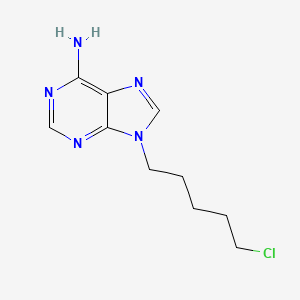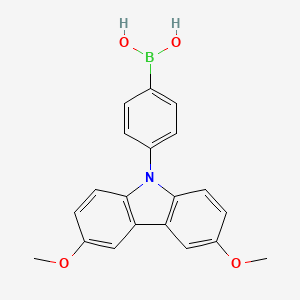
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C20H18BNO4 and a molecular weight of 347.17 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with dimethoxy groups at the 3 and 6 positions, and a phenyl ring attached to a boronic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a palladium or copper catalyst.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution reactions using methoxy reagents.
Attachment of the Phenyl Ring: The phenyl ring is attached to the carbazole core through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Formation of the Boronic Acid Group: The final step involves the conversion of the phenyl group to a boronic acid group using boron reagents such as boronic acid or boronate esters.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boronate esters and reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Fluorescent Probes: It is employed in the design of fluorescent probes for imaging and detection of biological targets.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Diagnostics: It is used in the development of diagnostic assays and sensors for detecting diseases and monitoring biological markers.
Industry:
Mecanismo De Acción
The mechanism of action of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis . The carbazole moiety contributes to the compound’s electronic properties, enabling its use in optoelectronic applications . Additionally, the dimethoxy groups enhance the compound’s solubility and stability .
Comparación Con Compuestos Similares
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: This compound lacks the dimethoxy groups, resulting in different electronic and solubility properties.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronate esters: These esters have similar structures but differ in their reactivity and applications.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid derivatives: Various derivatives with different substituents on the phenyl or carbazole rings exhibit unique properties and applications.
Uniqueness: The presence of both the dimethoxy groups and the boronic acid group in this compound imparts unique electronic, solubility, and reactivity properties, making it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C20H18BNO4 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
[4-(3,6-dimethoxycarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO4/c1-25-15-7-9-19-17(11-15)18-12-16(26-2)8-10-20(18)22(19)14-5-3-13(4-6-14)21(23)24/h3-12,23-24H,1-2H3 |
Clave InChI |
YKULBJYHGDJZEY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
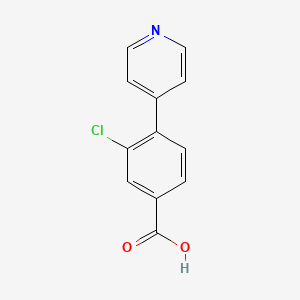
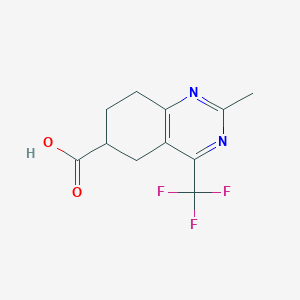
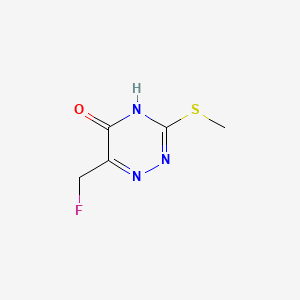
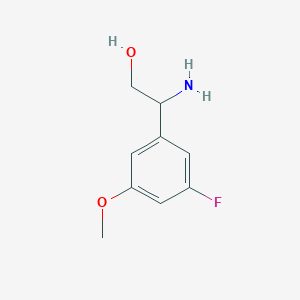
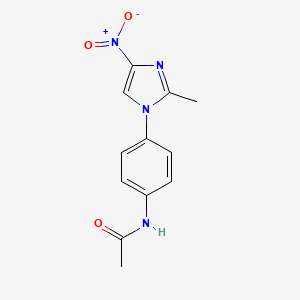
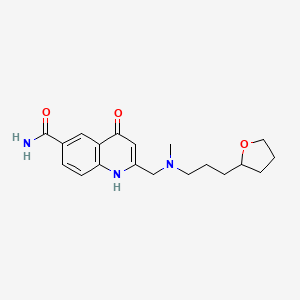

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
